2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex heterocyclic core (imidazo[1,2-c]quinazolin-3-one) substituted with a sulfanyl-linked 3-methoxyanilino group and a 2-methoxybenzyl acetamide moiety.
Properties
IUPAC Name |
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-20-10-7-9-19(14-20)31-26(36)17-40-29-33-22-12-5-4-11-21(22)27-32-23(28(37)34(27)29)15-25(35)30-16-18-8-3-6-13-24(18)39-2/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVDQUCKRMCEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- An imidazoquinazoline core
- A methoxyphenyl group
- A sulfanyl linkage
- An acetamide functional group
This combination of features is believed to contribute to its diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in various biochemical pathways. For instance, its structural analogs have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Similar compounds have demonstrated significant anticancer properties by inducing apoptosis in cancer cells. The imidazoquinazoline moiety is known for its ability to interact with DNA and inhibit tumor growth through various pathways .
- Antimicrobial Properties : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes, leading to antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For instance, derivatives of quinazoline have shown IC50 values ranging from 10.82 to 31.85 µM against HepG2 and MCF-7 cell lines, indicating promising anticancer activity . The specific activity of our compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation in the nervous system. This suggests that our compound might also possess neuroprotective properties, making it a candidate for further research in neurodegenerative disease treatment .
Case Studies and Experimental Data
| Study | Objective | Findings |
|---|---|---|
| Al-Suwaidan et al. (2016) |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization: Modifying the imidazoquinazolinone core’s substituents (e.g., replacing methoxy groups with halogens or bulkier residues) could enhance target selectivity .
- Bioactivity Screening : Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and inflammatory pathways (e.g., COX-2) based on analog data .
- Lumping Strategy : Grouping this compound with structurally related analogs (e.g., triazoles) may streamline predictive modeling of its physicochemical properties .
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Acetic anhydride, 110°C, 6 hr | 65–70 | |
| Sulfanyl incorporation | Chloroacetamide, TEA, RT, 12 hr | 50–60 | |
| Final coupling | DMF, K₂CO₃, 80°C, 8 hr | 70–75 |
How is structural characterization performed to confirm the compound’s identity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm), amide protons (δ 8.2–8.5 ppm), and quinazolinone carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]⁺ at m/z 547.1523) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-S bond) validate functional groups .
What strategies optimize reaction yields and minimize by-products?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl coupling steps .
- Catalyst Screening : Triethylamine or DBU improves thioether bond formation efficiency by deprotonating thiol intermediates .
- Temperature Control : Lower temperatures (0–5°C) during imidazoquinazoline cyclization reduce dimerization side products .
Q. Key Data Contradiction :
- reports 65–70% yield for core formation at 110°C, while notes 50–60% at RT. Resolution involves kinetic studies to identify optimal energy barriers .
How is structure-activity relationship (SAR) analyzed for biological activity?
Q. Advanced Research Focus
- Substituent Variation : Methoxy groups at the 3- and 2-positions (aniline and benzyl moieties) enhance solubility and target binding, as shown in analogues with IC₅₀ values <10 μM in kinase inhibition assays .
- Sulfanyl Linkage : Replacement with ether or amine groups reduces anticancer activity by 5-fold, highlighting the critical role of the thioether bond .
Q. Table 2: Biological Activity of Analogues
| Substituent Modification | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| 3-Methoxy aniline | 8.2 | EGFR inhibition | |
| 2-Methoxy benzyl | 9.5 | PI3K/AKT suppression | |
| Sulfanyl → Ether | 42.7 | Loss of activity |
How are contradictory biological data resolved across studies?
Q. Advanced Research Focus
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm potency thresholds .
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinity discrepancies (e.g., ΔG = -9.2 kcal/mol for EGFR vs. -7.8 kcal/mol for VEGFR) .
- Metabolic Stability Testing : Microsomal assays (human liver microsomes) clarify bioavailability variations impacting in vivo efficacy .
What computational methods predict interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Analyze conformational stability of the imidazoquinazoline core in ATP-binding pockets over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen bond donors (amide NH) and acceptors (quinazolinone carbonyl) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
